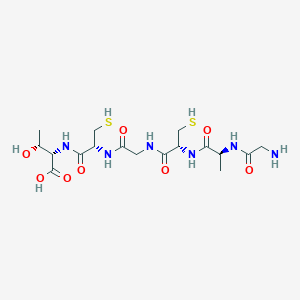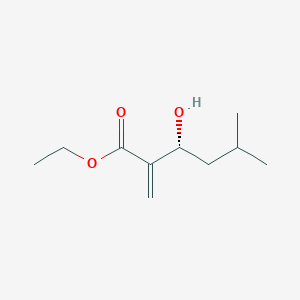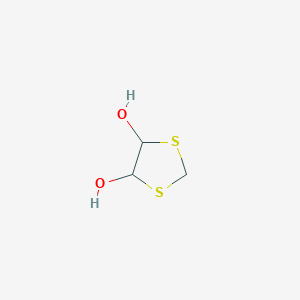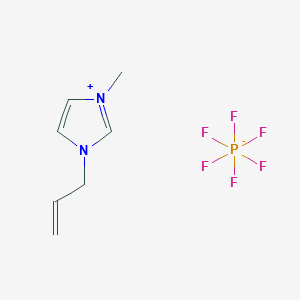
9,9-Dihexyl-9H-fluorene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dihexyl-9H-fluorene-2-carbaldehyde is an organic compound belonging to the fluorene family It is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene ring and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexyl-9H-fluorene-2-carbaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of fluorene to introduce the aldehyde group at the 2nd position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of 9,9-Dihexyl-9H-fluorene-2-carboxylic acid.
Reduction: Formation of 9,9-Dihexyl-9H-fluorene-2-methanol.
Substitution: Various substituted fluorenes depending on the electrophile used.
Scientific Research Applications
9,9-Dihexyl-9H-fluorene-2-carbaldehyde has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a fluorescent probe in biological imaging and diagnostics.
Industrial Applications: The compound is used in the production of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism by which 9,9-Dihexyl-9H-fluorene-2-carbaldehyde exerts its effects is primarily related to its electronic structure. The presence of the aldehyde group and the hexyl substituents influences the compound’s photophysical properties, making it an effective material for optoelectronic applications. The molecular targets and pathways involved include interactions with light and charge carriers, facilitating processes such as electroluminescence and charge transport .
Comparison with Similar Compounds
- 9,9-Dioctyl-9H-fluorene-2-carbaldehyde
- 9,9-Dihexyl-9H-fluorene-2,7-diyl bis(3,6-di-tert-butylcarbazole)
- 9,9-Dihexyl-2,7-dibromofluorene
Comparison:
- 9,9-Dioctyl-9H-fluorene-2-carbaldehyde: Similar in structure but with octyl groups instead of hexyl groups, leading to different solubility and electronic properties .
- 9,9-Dihexyl-9H-fluorene-2,7-diyl bis(3,6-di-tert-butylcarbazole): Contains additional carbazole groups, enhancing its application in OLEDs and other electronic devices .
- 9,9-Dihexyl-2,7-dibromofluorene: Bromine substituents at the 2,7 positions make it a useful intermediate for further functionalization and polymer synthesis .
Properties
CAS No. |
793694-96-9 |
|---|---|
Molecular Formula |
C26H34O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
9,9-dihexylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C26H34O/c1-3-5-7-11-17-26(18-12-8-6-4-2)24-14-10-9-13-22(24)23-16-15-21(20-27)19-25(23)26/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3 |
InChI Key |
ILUVPKPCRLBWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


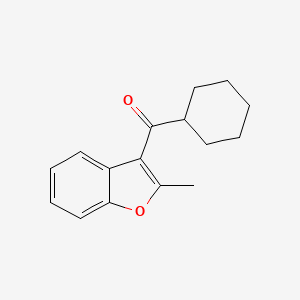
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)
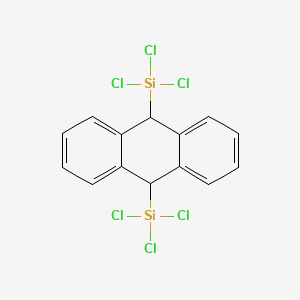

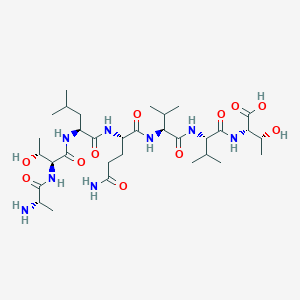
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

